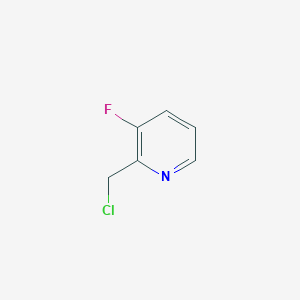

2-(Chloromethyl)-3-fluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACDDNDGSMRWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568763 | |

| Record name | 2-(Chloromethyl)-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149489-32-7 | |

| Record name | 2-(Chloromethyl)-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Chloromethyl)-3-fluoropyridine structure and properties

An In-depth Technical Guide to 2-(Chloromethyl)-3-fluoropyridine: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is not abundant in public literature, this document synthesizes information from established chemical principles and closely related analogues to offer expert insights into its properties, reactivity, and potential applications.

Core Molecular Structure and Foundational Concepts

This compound is a bifunctional pyridine derivative possessing two distinct reactive centers. Its structure marries the unique electronic properties of a fluorine-substituted aromatic ring with the versatile reactivity of a benzylic-type chloride. This combination makes it a valuable synthon for introducing the 3-fluoropyridine moiety into more complex molecular architectures, a common strategy in modern drug design to enhance metabolic stability and binding affinity.[1]

The core structure consists of a pyridine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 3-position with a fluorine atom. The electron-withdrawing nature of both the ring nitrogen and the fluorine atom significantly influences the electron density of the aromatic system and the reactivity of the chloromethyl group.

Molecular Identification

| Identifier | Value | Source |

| Molecular Formula | C₆H₅ClFN | [2] |

| Molecular Weight | 145.56 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(N=C1)CCl)F | [2] |

| InChI | InChI=1S/C6H5ClFN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | [2] |

| InChIKey | VACDDNDGSMRWPV-UHFFFAOYSA-N | [2] |

| CAS Number | 151336-02-0 |

Physicochemical & Spectroscopic Profile

Precise, experimentally-derived data for this compound are limited. The following properties are based on predictions and analysis of analogous structures, providing a reliable profile for experimental design.

Table of Physicochemical Properties

| Property | Predicted Value | Notes |

| Density | 1.31±0.1 g/cm³ | Predicted value based on computational models. |

| Boiling Point | 185.4±35.0 °C at 760 mmHg | Predicted value; similar to related compounds like 2-chloro-4-fluoro-3-methylpyridine.[3] |

| pKa | 1.81±0.10 | Predicted value; the pyridine nitrogen is weakly basic due to electron-withdrawing substituents.[3] |

| LogP | 1.4 | The predicted octanol-water partition coefficient suggests moderate lipophilicity.[2] |

Anticipated Spectroscopic Characteristics

A. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the two methylene protons.

-

Aromatic Region (δ 7.0-8.5 ppm): The protons at positions 4, 5, and 6 will appear in this region. The proton at C6, adjacent to the nitrogen, is expected to be the most downfield. All signals will exhibit complex splitting due to H-H and H-F couplings.

-

Methylene Protons (δ ~4.8 ppm): The -CH₂Cl protons are expected to appear as a singlet or a narrow doublet due to a small potential coupling with the fluorine at C3 (⁴JHF). This chemical shift is significantly downfield due to the deshielding effects of the adjacent chlorine atom and the pyridine ring. For comparison, the methylene protons in 2-(Chloromethyl)pyridine hydrochloride appear at δ 5.245 ppm.[4]

B. ¹³C NMR Spectroscopy The carbon spectrum will be characterized by the significant influence of the fluorine substituent, which induces large carbon-fluorine coupling constants (JCF).

-

C3 (Carbon bearing Fluorine): Expected to show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz).

-

C2 and C4: Will exhibit smaller two-bond coupling constants (²JCF ≈ 15-25 Hz).

-

C-Cl Methylene Carbon: Expected around δ 45-50 ppm.

C. Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 145.

-

Isotopic Pattern: A prominent M+2 peak at m/z 147, with approximately one-third the intensity of the M+ peak, is a definitive characteristic due to the natural abundance of the ³⁷Cl isotope.[5]

-

Fragmentation: Key fragmentation pathways would likely involve the loss of a chlorine radical (M-35) to give a fragment at m/z 110, or the loss of the entire chloromethyl radical (M-49) to give the 3-fluoropyridinyl cation at m/z 96.

D. Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands corresponding to its functional groups.

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2930-2960 cm⁻¹: Aliphatic C-H stretching of the CH₂ group.

-

~1580-1610 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1200-1250 cm⁻¹: C-F stretching, a strong and characteristic band.[6]

-

~700-800 cm⁻¹: C-Cl stretching.

Chemical Reactivity and Mechanistic Pathways

The utility of this compound as a synthetic intermediate stems from its dual reactivity. The primary reactive site is the chloromethyl group, which is highly susceptible to nucleophilic attack. A secondary, less favorable reaction pathway involves nucleophilic substitution at the fluorine-bearing carbon.

A. Nucleophilic Substitution (Sₙ2) at the Chloromethyl Group

The C-Cl bond in the chloromethyl group is analogous to a benzylic halide. It is activated towards Sₙ2 displacement by the electron-withdrawing pyridine ring, which stabilizes the transition state. This is the most common and synthetically useful reaction pathway for this class of compounds.

Mechanism: This reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic methylene carbon, leading to the displacement of the chloride leaving group in a single, concerted step.

Caption: Sₙ2 reaction at the chloromethyl group.

Experimental Considerations:

-

Nucleophiles: A wide range of soft and hard nucleophiles are effective, including amines, thiols, alkoxides, cyanides, and azides.

-

Solvents: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation but not the nucleophile, accelerating the reaction rate.

-

Temperature: Reactions typically proceed readily at or slightly above room temperature.

B. Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the C3 position is generally not as activated towards nucleophilic aromatic substitution (SₙAr) as halogens at the C2 or C4 positions. However, under forcing conditions or with very strong nucleophiles, this pathway can be observed. The reaction proceeds via an addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex.

Causality Behind Reactivity Choices: For selective functionalization, the Sₙ2 pathway at the chloromethyl group is overwhelmingly favored due to the lower activation energy of displacing a chloride from an sp³-hybridized carbon compared to disrupting the aromaticity of the ring to displace fluoride from an sp²-hybridized carbon. To achieve substitution at the C3 position, the more reactive chloromethyl group would likely need to be transformed or protected first.

Proposed Synthetic Strategy

A robust synthesis of this compound can be logically designed from commercially available precursors using well-established transformations. The following multi-step pathway represents a viable and scalable approach.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed methodology based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 2-Methyl-3-fluoropyridine from 2-Methyl-3-aminopyridine This transformation is based on the Balz-Schiemann reaction or related Sandmeyer-type fluorination.

-

Diazotization: Dissolve 2-methyl-3-aminopyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄) or hydrochloric acid at 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

Fluorination: If using HBF₄, the intermediate diazonium tetrafluoroborate salt can be isolated and thermally decomposed. Alternatively, in a one-pot Sandmeyer-type procedure using HCl, the diazonium solution can be added to a solution containing a fluoride source.[7]

-

Work-up: Neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., dichloromethane). Purify by distillation or column chromatography.

Step 2: Chlorination of 2-Methyl-3-fluoropyridine This step involves the free-radical chlorination of the methyl group.

-

Reaction Setup: Dissolve 2-methyl-3-fluoropyridine (1.0 eq) in a dry, inert solvent such as carbon tetrachloride (CCl₄) or dichlorobenzene.

-

Chlorination: Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.05 eq) or sulfuryl chloride (SO₂Cl₂) (1.05 eq).

-

Initiation: Add a radical initiator, such as benzoyl peroxide or AIBN, and heat the mixture under reflux. Monitor the reaction progress by GC-MS or TLC.

-

Work-up: After completion, cool the reaction mixture, wash with an aqueous solution of sodium bisulfite (to quench excess chlorinating agent) and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Applications in Drug Development and Agrochemicals

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to improved potency, selectivity, and pharmacokinetic properties.[1] this compound is an exemplary building block that facilitates this strategy.

The 3-fluoropyridine scaffold is present in numerous advanced drug candidates and agrochemicals. The primary role of this compound is to serve as a handle for covalently linking this desirable scaffold to other molecular fragments through its highly reactive chloromethyl group.

Caption: General application as a synthetic building block.

This Sₙ2 reaction allows for the facile creation of ether, thioether, or amine linkages, providing a robust and modular approach to exploring structure-activity relationships (SAR) in drug discovery programs.

Safety, Handling, and Storage

As a reactive halogenated heterocyclic compound, this compound must be handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. It is potentially lachrymatory. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

-

References

- 1. nbinno.com [nbinno.com]

- 2. PubChemLite - this compound (C6H5ClFN) [pubchemlite.lcsb.uni.lu]

- 3. 2-chloro-4-fluoro-3-methylpyridine | 1227496-67-4 [amp.chemicalbook.com]

- 4. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) MS spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-3-fluoropyridine

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the compound 2-(Chloromethyl)-3-fluoropyridine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers an in-depth interpretation of the spectral features, grounded in fundamental principles and contextualized by data from analogous structures. The guide includes detailed, field-tested protocols for data acquisition and presents a logical framework for spectroscopic analysis, ensuring scientific integrity and practical utility.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, while the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The chloromethyl group serves as a versatile synthetic handle for further molecular elaboration.

Accurate and unambiguous structural confirmation is paramount in any chemical synthesis workflow. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule's electronic and vibrational properties. This guide offers a detailed examination of the expected NMR, MS, and IR data for this compound, providing a robust framework for its identification and characterization.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The diagram below illustrates the structure of this compound with atom numbering that will be used for spectral assignments throughout this guide.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive information about its constitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the three aromatic protons and the two methylene protons. The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms, and the coupling patterns (multiplicity) arise from spin-spin interactions between neighboring protons and through-space or through-bond coupling with the fluorine atom.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H6 | ~8.4 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 4.5, ⁴J(H6-F) ≈ 2.0 |

| H5 | ~7.4 | Doublet of doublets of doublets (ddd) | ³J(H5-H6) ≈ 4.5, ³J(H5-H4) ≈ 7.5, ⁴J(H5-F) ≈ 8.0 |

| H4 | ~7.2 | Triplet of doublets (td) or multiplet (m) | ³J(H4-H5) ≈ 7.5, ³J(H4-F) ≈ 9.5 |

| H7 (CH₂) | ~4.8 | Doublet (d) | ⁴J(H7-F) ≈ 2.5 |

-

Expertise & Experience: The downfield shift of H6 is characteristic of protons alpha to the pyridine nitrogen. The fluorine atom exerts a significant influence on the chemical shifts and coupling constants of the nearby protons, particularly H4 and H5. The through-space coupling (⁴J) between the methylene protons (H7) and the fluorine at C3 is a key diagnostic feature. The values presented are estimated based on data from analogous fluorinated pyridines[1][2].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms of the molecule. The signals for carbons directly bonded to or in close proximity to the fluorine atom will appear as doublets due to ¹³C-¹⁹F coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (¹J, ²J, ³J C-F, Hz) |

|---|---|---|---|

| C2 | ~155 | Doublet (d) | ²J(C2-F) ≈ 15-20 |

| C3 | ~160 | Doublet (d) | ¹J(C3-F) ≈ 240-260 |

| C4 | ~125 | Doublet (d) | ²J(C4-F) ≈ 20-25 |

| C5 | ~123 | Doublet (d) | ³J(C5-F) ≈ 2-5 |

| C6 | ~148 | Singlet (s) or small doublet | ⁴J(C6-F) ≈ <2 |

| C7 (CH₂) | ~45 | Doublet (d) | ³J(C7-F) ≈ 3-6 |

-

Trustworthiness: The large one-bond coupling constant (¹J) for C3 is definitive proof of a direct C-F bond[3]. The magnitudes of the two- and three-bond couplings provide further structural confirmation. These predictions are based on established trends for fluorinated aromatic systems[4][5]. The acquisition of a ¹³C spectrum with both ¹H and ¹⁹F decoupling is possible but requires specialized hardware; however, the coupled spectrum provides richer structural information[3].

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds[6][7]. For this compound, a single signal is expected.

-

Predicted Chemical Shift: The chemical shift for the fluorine atom is expected in the range of -110 to -140 ppm (relative to CFCl₃). This is a typical range for a fluorine atom attached to an aromatic ring like pyridine[8][9].

-

Predicted Multiplicity: In a proton-coupled ¹⁹F spectrum, the signal will be a complex multiplet due to couplings with H4, H5, H6, and the H7 methylene protons. In a proton-decoupled spectrum, this will collapse to a singlet.

NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 500 MHz or higher.

-

Pulse Sequence: Standard single-pulse (zg30).

-

Acquisition Parameters: Spectral width of ~12 ppm, 16-32 scans, relaxation delay (d1) of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).

-

Acquisition Parameters: Spectral width of ~220 ppm, 512-1024 scans, relaxation delay (d1) of 2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Spectrometer: As appropriate for the field strength (e.g., 470 MHz for a 500 MHz ¹H instrument).

-

Pulse Sequence: Proton-decoupled single-pulse.

-

Acquisition Parameters: Set the spectral window to include the expected chemical shift range (-100 to -150 ppm). Use an external reference standard if necessary.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₆H₆ClFN⁺ | 146.0167 |

| [M+Na]⁺ | C₆H₅ClFNNa⁺ | 167.9987 |

| [M+K]⁺ | C₆H₅ClFK N⁺ | 183.9726 |

-

Authoritative Grounding: The predicted m/z values are based on the monoisotopic masses of the constituent elements[10]. A key feature to look for is the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio will result in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak, which is a definitive indicator of a monochlorinated compound.

MS Data Acquisition Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow for maximum signal intensity.

-

Figure 2: Experimental Workflow for ESI-MS Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100-3000 | C-H (aromatic) stretch | Medium-Weak |

| 1600-1550 | C=N, C=C (pyridine ring) stretch | Strong |

| 1480-1400 | C=C (pyridine ring) stretch | Medium-Strong |

| 1250-1150 | C-F (aryl) stretch | Strong |

| 800-750 | C-H out-of-plane bend | Strong |

| 750-650 | C-Cl stretch | Strong |

-

Expertise & Experience: The most diagnostic peaks in the IR spectrum will be the strong C-F stretching vibration and the C-Cl stretching vibration[11][12]. The exact positions of the pyridine ring stretching modes can provide information about the substitution pattern. Theoretical calculations often show good agreement with experimental vibrational spectra for related molecules like 2- and 3-fluoropyridine[13][14].

IR Data Acquisition Protocol (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Accumulate 16-32 scans to obtain a good signal-to-noise ratio.

-

Background: Collect a background spectrum of the clean ATR crystal before running the sample.

-

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, MS, and IR spectroscopy. This guide provides a detailed, expert-driven prediction and interpretation of the key spectroscopic features. The ¹H and ¹³C NMR spectra, with their characteristic fluorine couplings, offer unambiguous confirmation of the connectivity. High-resolution mass spectrometry validates the elemental composition and molecular weight, with the chlorine isotope pattern serving as a crucial confirmation point. Finally, IR spectroscopy confirms the presence of key functional groups, notably the C-F and C-Cl bonds. The protocols and interpretive framework presented herein constitute a self-validating system for the comprehensive characterization of this important chemical entity.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 2. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]

- 3. acdlabs.com [acdlabs.com]

- 4. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]

- 6. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. colorado.edu [colorado.edu]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. PubChemLite - this compound (C6H5ClFN) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. Oxirane, (chloromethyl)- [webbook.nist.gov]

- 13. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. IR spectroscopy of hydrogen-bonded 2-fluoropyridine-methanol clusters [pubmed.ncbi.nlm.nih.gov]

Navigating the Dual Reactivity of Chloromethylfluoropyridines: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide:

Abstract

Chloromethylfluoropyridines represent a class of highly valuable, bifunctional building blocks in modern drug discovery and materials science.[1] Their synthetic utility is derived from the presence of two distinct and electronically differentiated electrophilic sites: a benzylic-type chloromethyl group and a fluorine atom on the electron-deficient pyridine ring. This guide provides an in-depth analysis of the competing nucleophilic substitution pathways governing the reactivity of these scaffolds. We will explore the fundamental principles of S_N2 (Nucleophilic Bimolecular Substitution) and S_NAr (Nucleophilic Aromatic Substitution) reactions, elucidate the key factors that dictate regioselectivity, and provide field-proven, step-by-step protocols for the selective functionalization of the chloromethyl group. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to strategically leverage the unique chemical reactivity of chloromethylfluoropyridines in the synthesis of complex molecular architectures.

The Strategic Value of Fluoropyridines in Drug Discovery

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a compound's metabolic stability, modulate its lipophilicity and pKa, and improve binding affinity with biological targets.[2][3] The pyridine ring is a ubiquitous pharmacophore, and its functionalization with fluorine and other reactive handles offers a powerful strategy for tuning physicochemical and biological properties.[2][4]

Chloromethylfluoropyridines, such as 4-(chloromethyl)-2-fluoropyridine, are particularly potent intermediates because they offer two orthogonal points for diversification from a single, readily accessible scaffold.[1] Understanding how to selectively address one reactive site over the other is paramount to unlocking their full synthetic potential.

Fundamental Principles of Reactivity: A Tale of Two Sites

The core of chloromethylfluoropyridine chemistry lies in the competition between two primary nucleophilic substitution mechanisms at two distinct carbon centers.

S_N2 Reactivity at the Chloromethyl Group

The chloromethyl group attached to the pyridine ring behaves as a reactive benzylic-type halide.[5] This site is highly susceptible to attack by nucleophiles via an S_N2 mechanism .

-

Mechanism: The S_N2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs.[6][7] This "backside attack" results in a predictable inversion of stereochemistry if the carbon were a chiral center.[8]

-

Key Influencing Factors:

-

Substrate: The primary nature of the chloromethyl carbon is ideal for S_N2 reactions, as it is not sterically hindered.[8]

-

Nucleophile: Stronger, less-hindered nucleophiles accelerate the reaction rate.[8][9] Anionic nucleophiles are generally more potent than their neutral counterparts (e.g., RS⁻ > RSH).[9]

-

Solvent: Polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO) are preferred as they solvate the cation but leave the anionic nucleophile "naked" and highly reactive, increasing the reaction rate significantly compared to polar protic solvents like water or ethanol.[10][11]

-

S_NAr Reactivity at the Fluoro-Substituted Carbon

The fluorine atom on the pyridine ring, particularly at the 2- or 4-position, is activated towards Nucleophilic Aromatic Substitution (S_NAr) .[1][12] This is due to the strong electron-withdrawing effect of both the ring nitrogen and the fluorine atom itself, which stabilizes the negatively charged intermediate.

-

Mechanism: The generally accepted mechanism is a two-step addition-elimination process. The nucleophile first attacks the electron-deficient carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group (fluoride) is expelled, restoring aromaticity.[1] It is worth noting that recent studies suggest some S_NAr reactions may proceed through a concerted mechanism.[13]

-

Leaving Group Ability: In the context of S_NAr on electron-deficient rings, fluoride is an excellent leaving group. The high electronegativity of fluorine makes the attached carbon highly electrophilic and stabilizes the transition state, often leading to faster reaction rates compared to chloro- or bromo-analogs.[12]

Achieving Regioselective Functionalization: A Chemist's Decision Guide

The primary challenge and opportunity in using chloromethylfluoropyridines is controlling which position reacts. This chemoselectivity is not arbitrary; it can be rationally controlled by the judicious choice of the nucleophile and reaction conditions.[1]

Caption: Decision workflow for predicting reaction pathways.

Data Summary for Predicting Reaction Outcomes

The following table summarizes the expected predominant reaction pathways based on the nature of the nucleophile.

| Nucleophile Class | Example(s) | Typical Base | Solvent | Predicted Pathway | Predominant Product Type |

| N-Nucleophiles (Secondary Amines) | Morpholine, Piperidine | K₂CO₃, Et₃N | Acetonitrile | S_N2 | 4-(Aminomethyl)-2-fluoropyridine |

| N-Nucleophiles (Primary Amines) | Aniline, Benzylamine | Et₃N | Dioxane | S_N2 | N-((2-Fluoropyridin-4-yl)methyl)amine |

| N-Nucleophiles (Amides) | Lithium Amides | - | THF | S_NAr | 4-(Chloromethyl)-2-aminopyridine |

| S-Nucleophiles (Thiols) | Thiophenol | K₂CO₃, NaH | DMF, ACN | S_N2 | 2-Fluoro-4-(thiomethyl)pyridine |

| O-Nucleophiles (Alkoxides) | Sodium Methoxide | - | Methanol | S_NAr | 4-(Chloromethyl)-2-methoxypyridine |

Data synthesized from principles outlined in BenchChem Application Notes.[1]

Field-Proven Experimental Protocols

Safety Precaution: 4-(Chloromethyl)-2-fluoropyridine is expected to be a reactive and potentially lachrymatory compound. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Protocol 4.1: Selective S_N2 Amination of the Chloromethyl Group

This protocol details the synthesis of 4-((2-Fluoropyridin-4-yl)methyl)morpholine, demonstrating a selective S_N2 reaction.[1]

Materials:

-

4-(Chloromethyl)-2-fluoropyridine (1.0 eq)

-

Morpholine (1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN), anhydrous (to make 0.3 M solution)

-

Ethyl acetate, Water, Brine

-

Sodium sulfate (Na₂SO₄)

Methodology:

-

In a round-bottom flask, dissolve 4-(chloromethyl)-2-fluoropyridine (1.0 eq) in acetonitrile to a concentration of 0.3 M.

-

Add morpholine (1.5 eq) followed by potassium carbonate (2.0 eq). The carbonate acts as a mild base to neutralize the HCl generated in situ.

-

Heat the mixture to reflux (approx. 80°C) and stir for 12 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Filter off the solid potassium salts and concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SN2 Reaction [iverson.cm.utexas.edu]

- 9. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 2-(Chloromethyl)-3-fluoropyridine as a Pivotal Chemical Intermediate

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of 2-(chloromethyl)-3-fluoropyridine, a cornerstone intermediate in contemporary synthetic chemistry. Its unique structural combination—a pyridine scaffold, a strategically placed fluorine atom, and a reactive chloromethyl handle—renders it an exceptionally valuable building block for creating complex molecules, particularly in the pharmaceutical and agrochemical industries. This document offers an in-depth analysis of its synthesis, reactivity, and critical applications, supported by detailed experimental protocols and mechanistic insights tailored for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Power of Fluorinated Heterocycles

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into heterocyclic scaffolds is a proven strategy for optimizing molecular properties. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity to biological targets by participating in unique non-covalent interactions.[1][2] The pyridine ring itself is a privileged structure in medicinal chemistry, present in numerous approved drugs.

This compound emerges as a particularly powerful intermediate by merging these features. The fluorine atom at the 3-position electronically influences the pyridine ring, while the chloromethyl group at the 2-position acts as a potent and versatile electrophilic site. This specific arrangement allows for the precise introduction of the 3-fluoropyridin-2-yl)methyl moiety into a vast array of target molecules, making it an indispensable tool for synthetic chemists.

Synthesis and Physicochemical Profile

The most common and industrially viable route to this compound is the free-radical chlorination of its corresponding picoline precursor.

Dominant Synthetic Pathway: Free-Radical Chlorination

The synthesis hinges on the selective chlorination of the methyl group of 2-methyl-3-fluoropyridine. This is typically achieved using N-Chlorosuccinimide (NCS) as the chlorine source and a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The reaction proceeds via a free-radical chain mechanism where the benzylic protons of the methyl group are preferentially abstracted, leading to the desired product.

Experimental Protocol: Synthesis of this compound

-

Objective: To synthesize this compound from 2-methyl-3-fluoropyridine via radical chlorination.

-

Materials:

-

2-Methyl-3-fluoropyridine (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.05 - 1.1 eq)

-

Benzoyl Peroxide (BPO) (0.02 - 0.05 eq)

-

Carbon Tetrachloride (CCl₄) or Dichlorobenzene (solvent)

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-3-fluoropyridine in the chosen solvent (e.g., CCl₄).

-

Reagent Addition: Add N-Chlorosuccinimide and the catalytic amount of Benzoyl Peroxide to the solution.

-

Heating: Heat the mixture to reflux (approx. 77°C for CCl₄) under inert atmosphere.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to ambient temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold solvent.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.

-

Physicochemical Data

| Property | Value |

| CAS Number | 149489-32-7 |

| Molecular Formula | C₆H₅ClFN |

| Molecular Weight | 145.56 g/mol [3] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~80-82 °C at 15 mmHg |

| SMILES | C1=CC(=C(N=C1)CCl)F[3] |

| InChIKey | VACDDNDGSMRWPV-UHFFFAOYSA-N[3] |

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its highly reactive chloromethyl group, which serves as a potent electrophile.

The primary reaction pathway is a bimolecular nucleophilic substitution (S_N2) . The carbon atom of the chloromethyl group is electron-deficient due to the inductive effect of the adjacent chlorine atom and the electron-withdrawing nature of the 3-fluoropyridine ring. This makes it highly susceptible to attack by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions.[4] The chloride ion is an excellent leaving group, facilitating this transformation.

While the fluorine at the C3 position activates the ring to Nucleophilic Aromatic Substitution (S_NAr), the S_N2 reaction at the chloromethyl group is kinetically favored. The energy barrier for an S_N2 displacement at an sp³-hybridized carbon is significantly lower than that for the formation of a Meisenheimer complex required for an S_NAr reaction. This predictable selectivity is a key reason for its widespread use as an intermediate.

Key Application: Synthesis of Pharmaceutical Scaffolds

A prominent application of this compound is in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related disorders. It serves as a key building block for constructing the substituted pyridine moiety common to these drugs. For example, it is a crucial precursor for intermediates leading to drugs like lansoprazole.[5]

Workflow: Synthesis of a PPI Core Intermediate

The process involves the S_N2 coupling of this compound with a substituted 2-mercaptobenzimidazole. This reaction forms a thioether linkage, creating the core structure of many PPIs.

Experimental Protocol: Synthesis of 2-(((3-fluoro-2-pyridinyl)methyl)thio)-1H-benzimidazole

-

Objective: To synthesize a key PPI intermediate via S_N2 coupling.

-

Materials:

-

2-Mercaptobenzimidazole (1.0 eq)

-

This compound (1.05 eq)

-

Sodium Hydroxide (NaOH) (1.1 eq)

-

Ethanol (solvent)

-

-

Procedure:

-

Deprotonation: Dissolve 2-mercaptobenzimidazole in ethanol in a reaction flask. Add a solution of sodium hydroxide in ethanol dropwise at room temperature to form the sodium thiolate salt.

-

Coupling: To this solution, add this compound, either neat or as a solution in ethanol.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and pour it into cold water. The product will often precipitate as a solid.

-

Isolation & Purification: Collect the solid by filtration, wash with water, and then a small amount of cold ethanol or ether. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure thioether.

-

Applications in Agrochemicals

The 3-fluoropyridine moiety is also a critical component in many modern agrochemicals, including herbicides and fungicides.[6] The trifluoromethyl pyridine structure, for example, is found in herbicides like fluazifop-butyl and haloxyfop-methyl.[7][8] While these specific examples use trifluoromethyl derivatives, the underlying synthetic strategies often rely on chloromethylpyridine intermediates. This compound serves as a valuable building block for creating new agrochemical candidates where the specific electronic and steric properties of the 3-fluoro substituent are desired for optimal biological activity and target specificity.[9]

Safety and Handling

This compound is a reactive alkylating agent and should be handled with care.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, typically under an inert atmosphere.

Conclusion

This compound is a testament to the power of strategic molecular design. Its value lies not just in the individual components of its structure, but in their synergistic interplay. The predictable and high-yield reactivity of the chloromethyl group, combined with the beneficial properties imparted by the fluorinated pyridine ring, establishes it as a premier intermediate in the synthetic chemist's toolbox. Its demonstrated success in the synthesis of complex, high-value molecules in both the pharmaceutical and agrochemical sectors ensures its continued and expanding role in the future of chemical innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - this compound (C6H5ClFN) [pubchemlite.lcsb.uni.lu]

- 4. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]

- 5. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 6. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

Introduction: The Strategic Importance of the Fluorine Atom in Pyridine Scaffolds

An In-Depth Technical Guide to the Synthesis of Fluoropyridines for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates and agrochemicals has become a cornerstone of modern molecular design.[1][2] This single-atom substitution can profoundly alter a molecule's physicochemical and biological properties, enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] When incorporated into the pyridine ring—one of the most prevalent nitrogen heterocycles in pharmaceuticals—the resulting fluoropyridine scaffold offers a powerful tool for fine-tuning drug-like properties.

This guide provides a comprehensive overview of the core synthetic strategies for accessing fluoropyridines. As a senior application scientist, my focus is not merely on presenting protocols but on elucidating the underlying principles and causality that drive the selection of a particular synthetic route. We will explore the workhorse reactions of nucleophilic aromatic substitution, the classic diazotization-fluorination methods, and the modern, atom-economical approaches involving direct C-H activation. Each section is designed to provide not only the "how" but the "why," empowering researchers to make informed decisions in their synthetic campaigns.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Reaction

Nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems is arguably the most versatile and widely employed method for synthesizing substituted pyridines, particularly for introducing nucleophiles at the 2- and 4-positions.[3][4][5]

Expertise & Experience: Understanding the SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to its success lies in the electron-deficient nature of the pyridine ring, which is further activated by the presence of an electronegative leaving group like fluorine.

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] This initial attack is the rate-determining step.

-

Elimination & Aromatization: The aromaticity is restored by the expulsion of the fluoride ion, which, despite the high strength of the C-F bond, acts as an excellent leaving group in this context.[3]

The paradox of the strong C-F bond making fluoride a superior leaving group is central to this reaction's utility. The high electronegativity of fluorine powerfully activates the ring for the initial, rate-limiting nucleophilic attack. Consequently, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[3][4][5] This enhanced reactivity often allows for the use of milder reaction conditions (lower temperatures, weaker bases), which is critical when working with complex, multifunctional molecules common in drug discovery.[3][4] While fluorine is a premier leaving group, it is worth noting that other strongly electron-withdrawing groups, such as a nitro group (-NO₂), can also serve this role effectively in SNAr reactions.[6][7]

Visualization: The SNAr Mechanism

Caption: General mechanism of SNAr on 2-fluoropyridine.

Data Presentation: SNAr Reaction Conditions

The choice of base, solvent, and temperature is critical and depends on the nucleophilicity of the attacking species.

| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Temperature (°C) | Typical Yield (%) |

| N-Nucleophiles | Morpholine | K₂CO₃, KOtBu | t-Amyl Alcohol, DMSO | 80 - 110 | 85 - 98 |

| O-Nucleophiles | Sodium Butoxide | NaH, KOtBu | THF, Dioxane | 25 - 60 | 70 - 95 |

| S-Nucleophiles | Thiophenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 25 - 80 | 80 - 99 |

| C-Nucleophiles | Indole | K₃PO₄, NaH | Dioxane, Toluene | 100 - 130 | 60 - 90 |

Data compiled from examples in referenced literature.[3][5]

Trustworthiness: A Validated SNAr Protocol

This protocol describes a typical procedure for the reaction of 2-fluoropyridine with a secondary amine, a common transformation in medicinal chemistry.

Protocol: Synthesis of 2-Morpholinopyridine [3]

-

Inert Atmosphere: To a dry reaction vessel, add potassium tert-butoxide (KOtBu) (1.5 equivalents). The vessel is then purged with an inert gas (e.g., nitrogen or argon) to prevent quenching of the strong base by atmospheric moisture.

-

Solvent & Reagents: Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M). Add morpholine (1.2 equivalents) followed by 2-fluoropyridine (1.0 equivalent).

-

Reaction: Stir the reaction mixture and heat to 110 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography.

Part 2: Halogen Exchange (HALEX) Reactions

The Halogen Exchange (HALEX) reaction is a specific and industrially important subclass of SNAr where a chloro- or bromopyridine is converted into a fluoropyridine.[1]

Expertise & Experience: The Rationale for HALEX

This method is often employed when the corresponding chloropyridine is more readily available or cost-effective than the aminopyridine required for other methods. The primary challenge in HALEX reactions is the lower reactivity of chloro- and bromo-pyridines compared to their fluoro counterparts. This necessitates more forcing conditions.

-

Fluoride Source: Anhydrous alkali metal fluorides like potassium fluoride (KF) or the more reactive cesium fluoride (CsF) are typically used.[1] The low solubility of these salts in organic solvents is a significant hurdle.

-

Reaction Conditions: High temperatures (often 200-230 °C) in high-boiling aprotic polar solvents like sulfolane or dimethyl sulfoxide (DMSO) are common.[8]

-

Catalysis: To mitigate the harsh conditions, phase-transfer catalysts (e.g., quaternary ammonium salts) or crown ethers are often employed to increase the effective concentration and nucleophilicity of the fluoride ion in the organic phase.[1][8]

Visualization: HALEX Reaction Workflow

Caption: A typical experimental workflow for a HALEX reaction.

Part 3: Diazotization-Fluorination (Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a classic and robust method for converting an aromatic primary amine into an aryl fluoride.[9] For pyridine systems, it is particularly valuable for accessing isomers, such as 3-fluoropyridine, that are not readily synthesized via SNAr.[1][10]

Expertise & Experience: Mechanism and Practical Considerations

The reaction proceeds by converting the aminopyridine into a diazonium salt, which is then decomposed to yield the fluoropyridine.

-

Diazotization: The aminopyridine is treated with a source of nitrous acid (typically NaNO₂ in the presence of a strong acid) at low temperatures (0-10 °C) to form a pyridyldiazonium salt. In the classic Balz-Schiemann, tetrafluoroboric acid (HBF₄) is used, which provides both the acid and the fluoride source, precipitating the diazonium tetrafluoroborate salt.[9][11]

-

Decomposition: The isolated and dried diazonium salt is then gently heated (or sometimes photolyzed). It decomposes to release nitrogen gas (N₂) and boron trifluoride (BF₃), with the fluoride from the BF₄⁻ counterion being transferred to the pyridine ring.[12][13]

Causality: The primary advantage of this method is its ability to install fluorine at any position on the ring, dictated only by the position of the starting amine. However, its use is tempered by significant safety concerns. Aryl diazonium salts, particularly when dry, can be shock-sensitive and explosive.[3] Furthermore, the reaction often uses hazardous reagents like anhydrous hydrogen fluoride (HF) or HBF₄.[11] Modern variations aim to improve safety and efficiency by using alternative fluoride sources (e.g., HF-pyridine), different counterions like hexafluorophosphate (PF₆⁻), or by performing the decomposition in situ or under continuous flow conditions.[9][14]

Visualization: The Balz-Schiemann Pathway

Caption: The reaction pathway for the Balz-Schiemann reaction.

Trustworthiness: A Validated Balz-Schiemann Protocol

This protocol is based on a detailed procedure for the synthesis of 4-fluoropyridine and highlights necessary safety precautions.[11]

Protocol: Synthesis of 4-Fluoropyridine [11]

-

Safety First: This reaction should be performed in a well-ventilated fume hood with a blast shield. The diazonium salt intermediate should not be scraped or subjected to mechanical shock when dry.

-

Salt Formation: In a suitable vessel, dissolve 4-aminopyridine (1.0 equivalent) in 48% aqueous tetrafluoroboric acid (HBF₄) with gentle heating. Cool the solution in an ice-water bath (5-7 °C) to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water. Add this solution slowly to the cold, stirred suspension of the ammonium salt, ensuring the temperature is maintained between 5-9 °C. The crystals will gradually dissolve as the diazonium salt forms.

-

Isolation: After the addition is complete, stir for an additional 30 minutes at 5-10 °C. Collect the precipitated 4-pyridyldiazonium tetrafluoroborate by filtration, wash with cold ether, and air-dry carefully.

-

Decomposition: Place the dry diazonium salt in a flask and heat it gently. The decomposition will begin, evolving nitrogen gas. Control the heating to maintain a steady rate of gas evolution.

-

Purification: The resulting crude 4-fluoropyridine can be isolated and purified by distillation. Due to the product's instability in water, aqueous workups should be minimized or avoided.[11]

Part 4: Modern Frontiers - Direct C-H Activation/Fluorination

The field of C-H activation offers a paradigm shift in synthetic efficiency, aiming to form C-F bonds directly from ubiquitous C-H bonds, thereby avoiding the need for pre-functionalized starting materials like aminopyridines or halopyridines.[15]

Expertise & Experience: The Tandem Strategy

A particularly powerful application of this concept is the tandem C-H fluorination/SNAr sequence for the late-stage functionalization of complex molecules.[4][5] This two-step process is transformative for medicinal chemistry programs.

-

C-H Fluorination: A pyridine-containing molecule is treated with a potent fluorinating agent, such as silver(II) fluoride (AgF₂). This reagent selectively fluorinates the C-H bond at the position α to the ring nitrogen (the 2-position) with high regioselectivity.[4][5]

-

SNAr Diversification: The newly installed 2-fluoro group then serves as an excellent handle for a subsequent SNAr reaction, allowing for the introduction of a wide array of nucleophiles under the mild conditions previously discussed.[4][5]

Causality: This strategy is exceptionally valuable for creating diverse libraries of analogues from a common, advanced intermediate. It allows chemists to modify a complex core structure late in a synthetic sequence, which would be difficult or impossible using traditional methods that require carrying functional handles through many steps.[5] Other modern approaches include transition-metal catalysis, such as Rh(III)-catalyzed methods that enable the construction of substituted 3-fluoropyridines from different building blocks.[14][16]

Visualization: C-H Fluorination/SNAr Workflow

Caption: Workflow for late-stage functionalization via tandem C-H fluorination and SNAr.

Conclusion and Future Outlook

The synthesis of fluoropyridines is a mature yet dynamic field. While classic methods like SNAr and the Balz-Schiemann reaction remain indispensable tools, the future of fluoropyridine synthesis lies in the continued development of more efficient, selective, and safer methodologies. The rise of direct C-H functionalization strategies heralds a new era of "late-stage" diversification, enabling chemists to rapidly explore chemical space and accelerate the drug discovery process. As our understanding of catalysis and reaction mechanisms deepens, we can expect the development of even more sophisticated tools for the precise and predictable installation of fluorine onto the pyridine scaffold, further solidifying its critical role in the creation of next-generation therapeutics and agrochemicals.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0944564A1 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]

- 9. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Reaction Mechanisms of 2-(Chloromethyl)-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-3-fluoropyridine is a pivotal building block in medicinal chemistry and materials science, prized for its dual reactive sites that allow for selective chemical modifications. This guide provides a comprehensive exploration of the core reaction mechanisms of this versatile compound. We will delve into the nuanced interplay between nucleophilic substitution at the chloromethyl group (an SN2 pathway) and nucleophilic aromatic substitution (SNAr) on the pyridine ring. This document will elucidate the factors governing the chemoselectivity of these reactions, including the nature of the nucleophile, solvent effects, and temperature. Detailed experimental protocols, supported by quantitative data and mechanistic diagrams, are provided to empower researchers to harness the full synthetic potential of this compound in the development of novel molecular entities.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The pyridine scaffold is also a ubiquitous feature in a vast number of approved drugs. This compound uniquely combines these desirable features, presenting two distinct electrophilic centers for chemical elaboration: the sp3-hybridized carbon of the chloromethyl group and the sp2-hybridized carbon at the 2-position of the pyridine ring.

The electron-withdrawing nature of both the pyridine nitrogen and the fluorine atom significantly influences the molecule's reactivity. The nitrogen atom activates the pyridine ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions.[2] The fluorine atom, being highly electronegative, further enhances this activation.[1] This guide will dissect the two primary reaction pathways, providing a framework for predicting and controlling the outcome of synthetic transformations involving this key intermediate.

Synthesis of this compound

The preparation of this compound can be approached through several synthetic routes, often starting from readily available pyridine derivatives. A common strategy involves the chlorination of a corresponding hydroxymethyl or methyl precursor.

One plausible synthetic route begins with 3-fluoro-2-methylpyridine. This starting material can be oxidized to the corresponding N-oxide, which then undergoes rearrangement and chlorination. A well-established method for the chlorination of picoline-N-oxides involves the use of phosphoryl chloride or phosgene.[3]

Another potential pathway involves the diazotization of 2-amino-3-fluoropyridine, followed by a Sandmeyer-type reaction to introduce the chloromethyl group. A related patent describes the preparation of 2-chloro-3-fluoropyridine from 2-chloro-3-aminopyridine using tert-butyl nitrite and copper fluoride, which highlights the utility of diazotization reactions in the synthesis of fluorinated pyridines.[4]

Experimental Protocol: Synthesis of 2-(Chloromethyl)pyridine from 2-Picoline-N-Oxide (Illustrative)

This protocol is adapted from a general procedure for the synthesis of 2-(chloromethyl)pyridines and may require optimization for the 3-fluoro substituted analogue.[3]

-

Reaction Setup: To a stirred solution of 3-fluoro-2-methylpyridine-N-oxide (1.0 eq) in a suitable solvent such as methylene chloride or acetonitrile, add phosgene (1.0 eq) dropwise at a controlled temperature (e.g., 5-10 °C).

-

Addition of Base: Following the addition of phosgene, a solution of a tertiary amine base, such as triethylamine (1.0 eq), in the same solvent is added dropwise while maintaining the low temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Key Reaction Mechanism I: Nucleophilic Substitution at the Chloromethyl Group (SN2)

The chloromethyl group at the 2-position of the pyridine ring is a primary alkyl halide, making it susceptible to nucleophilic substitution via a bimolecular (SN2) mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step.

The rate of the SN2 reaction is influenced by several factors:

-

Nucleophile Strength: Stronger, less sterically hindered nucleophiles favor the SN2 pathway.

-

Solvent: Polar aprotic solvents, such as DMF, DMSO, and acetonitrile, are typically employed to solvate the cation of the nucleophilic salt while leaving the anion relatively free to attack the electrophilic carbon.

-

Leaving Group: The chloride ion is a good leaving group, facilitating the substitution.

This pathway is generally favored by "soft" nucleophiles and under milder reaction conditions.[5]

Reactions with N-Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, readily participate in SN2 reactions with this compound to form the corresponding substituted aminomethylpyridines.

Table 1: Predicted Reaction Conditions for SN2 Reactions with N-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Product | Predicted Yield (%) |

| Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 2-((3-Fluoropyridin-2-yl)methyl)morpholine | 70-85 |

| Aniline | Et₃N | Dioxane | 100 | 24 | N-((3-Fluoropyridin-2-yl)methyl)aniline | 60-75 |

| Sodium Azide | - | DMF | 25 | 4 | 2-(Azidomethyl)-3-fluoropyridine | 85-95 |

Data is predicted based on analogous systems.[5]

Experimental Protocol: Synthesis of 2-((3-Fluoropyridin-2-yl)methyl)morpholine (SN2 Pathway)

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile (0.3 M).

-

Reagent Addition: Add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and stir for 12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, filter the solid and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).[5]

Reactions with S-Nucleophiles

Thiolates are excellent nucleophiles for SN2 reactions and react selectively at the chloromethyl position to yield the corresponding thioethers.

Table 2: Predicted Reaction Conditions for SN2 Reactions with S-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Product | Predicted Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 2-((Phenylthio)methyl)-3-fluoropyridine | 80-95 |

| Sodium thiomethoxide | - | Methanol | 25 | 3 | 3-Fluoro-2-((methylthio)methyl)pyridine | 75-90 |

Data is predicted based on analogous systems.[5]

Experimental Protocol: Synthesis of 2-((Phenylthio)methyl)-3-fluoropyridine (SN2 Pathway)

-

Reaction Setup: To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M), add thiophenol (1.1 eq) at room temperature.

-

Reagent Addition: After 15 minutes, add a solution of this compound (1.0 eq) in DMF.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.

-

Purification: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).[5]

Key Reaction Mechanism II: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 3-position further activates the ring towards this type of reaction. In SNAr reactions, a nucleophile attacks an aromatic ring and displaces a leaving group.

The SNAr mechanism proceeds via a two-step addition-elimination process:

-

Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, potentially the fluorine at C3 or the chlorine at C2), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.[6]

-

Elimination: The leaving group departs, restoring the aromaticity of the pyridine ring.

Fluoropyridines are generally more reactive in SNAr reactions than their chloro- or bromo- counterparts. This is because the rate-determining step is the initial nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[1][7]

SNAr reactions are typically favored by "hard," more basic nucleophiles and can be accelerated by elevated temperatures.[5]

Reactions with O-Nucleophiles

Alkoxides are strong bases and potent nucleophiles that can participate in SNAr reactions, typically at the more activated positions of the pyridine ring.

Table 3: Predicted Reaction Conditions for SNAr Reactions with O-Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Predicted Product | Predicted Yield (%) |

| Sodium Methoxide | Methanol | Reflux | 12 | 2-(Chloromethyl)-3-methoxypyridine | 60-75 |

| Sodium Ethoxide | Ethanol | Reflux | 10 | 2-(Chloromethyl)-3-ethoxypyridine | 65-80 |

Data is predicted based on analogous systems.[5]

Experimental Protocol: Synthesis of 2-(Chloromethyl)-3-methoxypyridine (SNAr Pathway)

-

Reaction Setup: To a solution of sodium methoxide (1.5 eq) in methanol (0.4 M), add this compound (1.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux for 12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]

Chemoselectivity: SN2 versus SNAr

A key consideration when working with this compound is the competition between the SN2 and SNAr pathways. The choice of nucleophile and reaction conditions can be strategically employed to favor one pathway over the other.

-

Favoring SN2: Softer, less basic nucleophiles (e.g., thiolates, azide) and milder reaction conditions (e.g., room temperature) tend to favor substitution at the chloromethyl group.[5]

-

Favoring SNAr: Harder, more basic nucleophiles (e.g., alkoxides, amides) and higher temperatures generally promote substitution on the pyridine ring.[5]

Visualizing the Mechanisms

Diagram 1: SN2 Reaction at the Chloromethyl Group

Caption: SN2 mechanism at the chloromethyl group.

Diagram 2: SNAr Reaction on the Pyridine Ring

Caption: SNAr mechanism on the pyridine ring.

Conclusion: A Versatile Tool for Chemical Synthesis

This compound is a highly valuable and versatile building block for the synthesis of a diverse array of substituted pyridine derivatives. By understanding the fundamental principles of its reactivity, chemists can strategically select nucleophiles and reaction conditions to achieve selective functionalization at either the chloromethyl group via an SN2 reaction or on the pyridine ring through an SNAr pathway. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to explore and exploit the full synthetic potential of this important intermediate in their pursuit of novel molecules with applications in drug discovery, agrochemicals, and materials science.

References

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]

- 4. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

The Strategic Derivatization of 2-(Chloromethyl)-3-fluoropyridine: A Technical Guide to Unlocking Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of 2-(chloromethyl)-3-fluoropyridine, a versatile scaffold with significant potential in modern drug discovery. We will dissect the strategic value of its constituent parts—the reactive chloromethyl handle, the bio-activating fluorine atom, and the core pyridine ring—to rationalize a roadmap for the synthesis and evaluation of novel derivatives with potential therapeutic applications. This document moves beyond a simple recitation of facts to explain the scientific rationale behind experimental design, empowering researchers to unlock the full potential of this promising chemical entity.

The Architectural Logic of this compound: A Scaffold Primed for Discovery

The therapeutic potential of this compound stems from the unique interplay of its structural features. The pyridine ring itself is a well-established pharmacophore present in numerous FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule.

The true synthetic and biological potential, however, is unlocked by its substituents:

-

The 3-Fluoro Group: The introduction of a fluorine atom at the 3-position is a strategic decision rooted in the principles of medicinal chemistry. Fluorine's high electronegativity and small size can significantly modulate a molecule's physicochemical properties.[2] This can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, increased binding affinity to target proteins through favorable electrostatic interactions, and improved membrane permeability.[2] The C-F bond is exceptionally strong, rendering it resistant to metabolic cleavage.[2]

-

The 2-(Chloromethyl) Group: This functionality serves as a highly versatile synthetic handle. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide array of functional groups, enabling the rapid generation of a diverse chemical library from a single, readily accessible starting material.

Synthetic Pathways: From Scaffold to a Library of Derivatives

The core of a discovery program centered on this compound is the efficient and selective derivatization of the chloromethyl group. The following protocols are based on established methodologies for similar reactive pyridines and provide a robust starting point for library synthesis.

Synthesis of the Core Scaffold: this compound

While not extensively detailed in publicly available literature, a plausible and efficient synthesis of this compound can be extrapolated from known transformations. A common route involves the chlorination of the corresponding hydroxymethylpyridine.

Experimental Protocol: Chlorination of (3-Fluoropyridin-2-yl)methanol

-

Reaction Setup: To a stirred solution of (3-fluoropyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.

-